3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine
Overview
Description
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (3IDFPP) is a novel organofluorine compound that has been studied extensively in recent years. It has been shown to have a wide range of potential applications in the fields of medicinal chemistry and materials science. 3IDFPP is a highly versatile molecule that can be used as a starting material for the synthesis of a variety of compounds with a range of properties. In particular, it has been used as a building block in the development of drugs and polymers with novel properties.
Mechanism of Action
The mechanism of action of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine is not yet fully understood. However, it is believed that the molecule’s fluoroalkyl substituents play an important role in its activity. Specifically, the fluoroalkyl substituents are believed to interact with the target molecule, thus altering its structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that the molecule may have anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
The use of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine in laboratory experiments has several advantages and limitations. One advantage is that the molecule is relatively easy to synthesize, making it a convenient starting material for the synthesis of other compounds. In addition, the fluoroalkyl substituents of this compound are believed to interact with target molecules, thus providing a potential mechanism of action. However, the molecule is also limited by its relatively low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
The potential applications of 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine are numerous and varied. In the future, the molecule could be used to synthesize novel drugs with improved efficacy and safety profiles. It could also be used to synthesize polymers with improved thermal stability and mechanical strength. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, research could be conducted to develop improved methods for the synthesis of this compound, which would make it easier to work with in laboratory experiments.
Scientific Research Applications
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine has been studied extensively in the fields of medicinal chemistry and materials science. In particular, it has been used as a starting material for the synthesis of a variety of compounds with a range of properties. For example, this compound has been used to synthesize novel drugs with anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used to synthesize polymers with novel properties, such as improved thermal stability and higher mechanical strength.
Properties
IUPAC Name |
7-(difluoromethyl)-3-iodo-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5IN3/c15-12(16)11-5-10(22-13-9(20)6-21-23(11)13)7-2-1-3-8(4-7)14(17,18)19/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWBAOQXHOOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C(=C2)C(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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